molecular formula C18H23N5O B2392523 4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)morpholine CAS No. 879570-41-9

4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)morpholine

Cat. No. B2392523
CAS RN: 879570-41-9
M. Wt: 325.416
InChI Key: KSLXCQVQZMCEPY-UHFFFAOYSA-N
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Description

The compound “4-(8,10-Dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-yl)morpholine” has a molecular formula of C18H23N5O and a molecular weight of 325.416. Another variant of this compound, “[4-(8,10-Dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1-piperazinyl]acetonitrile”, has a molecular formula of C20H25N7 and an average mass of 363.459 Da .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study presented the synthesis of novel derivatives combining pyrazole, pyrimidine, and morpholine analogues. These compounds were evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. The presence of electron-withdrawing groups significantly enhanced the antimicrobial efficacy of these synthesized compounds (Desai, Patel, & Dave, 2016).

Heterocyclic Chemistry and Drug Development

  • Another research effort focused on the synthesis of pyridopyrazolopyrimidine derivatives through cyclocondensation, aiming to create potent chemical entities. These compounds were further modified to produce tetraheterocyclic systems, showing the versatile chemical frameworks that can be developed from pyridopyrazolopyrimidine derivatives (El-Essawy, 2010).

Anticancer and Anti-Inflammatory Agents

  • The synthesis and evaluation of pyrazolopyrimidines derivatives were reported for their anticancer and anti-5-lipoxygenase activities. This research outlines the potential of pyrazolopyrimidine derivatives in developing novel therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).

Application in Integrin Inhibition for Idiopathic Pulmonary Fibrosis Treatment

  • The discovery of a nonpeptidic αvβ6 integrin inhibitor, derived from a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, showcases the application of such compounds in developing inhaled treatments for idiopathic pulmonary fibrosis. This research highlights the compound's high affinity for αvβ6 integrin and its pharmacokinetic properties suitable for nebulization (Procopiou et al., 2018).

Novel Stimulators of Soluble Guanylate Cyclase

  • Metabolites of orally active pyrazolopyridine stimulators of soluble guanylate cyclase were studied, demonstrating their contribution to the in vivo activity of the parent compounds. This research contributes to understanding the metabolic pathways and potential therapeutic applications of these stimulators (Straub et al., 2002).

properties

IUPAC Name

4-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-4-5-14-11-15(22-6-8-24-9-7-22)23-18(20-14)16-12(2)10-13(3)19-17(16)21-23/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLXCQVQZMCEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4CCOCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)morpholine

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